

The FLAG-Cys Peptide: A Technical Guide to Dual-Functionality in Protein Research

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Compound of Interest

Compound Name: FLAG-Cys

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The **FLAG-Cys** peptide represents a powerful evolution of the classic FLAG epitope tagging system. By incorporating a terminal cysteine residue, this modified peptide offers a dual-functionality that serves the needs of researchers in proteomics, cell biology, and drug development. It combines the highly specific, mild, and reliable immunoaffinity handle of the FLAG tag with the versatile covalent conjugation capabilities of a cysteine thiol group. This guide provides an in-depth overview of the **FLAG-Cys** peptide, its core properties, key applications, and detailed experimental protocols.

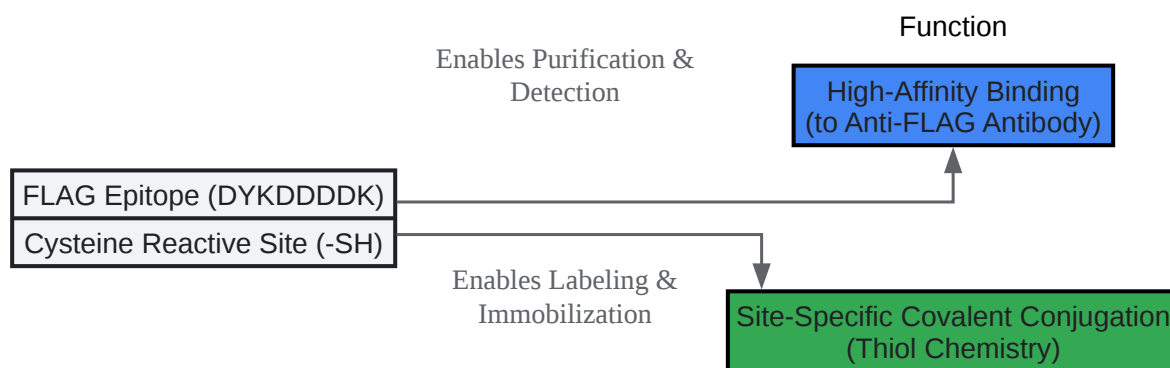
Core Concepts and Properties

The standard FLAG peptide is an eight-amino-acid sequence (Asp-Tyr-Lys-Asp-Asp-Asp-Lys or DYKDDDDK) that is widely used as a fusion tag for recombinant proteins.^{[1][2]} It is recognized with high specificity by well-characterized monoclonal antibodies, such as the M2 antibody, enabling efficient protein purification and detection.^[3]

The **FLAG-Cys** peptide incorporates a cysteine residue, typically at the C-terminus, resulting in the sequence DYKDDDDK-C. This addition introduces a unique chemical handle: the sulfhydryl (thiol) group of the cysteine.^[4] Cysteine is one of the least abundant amino acids, and its thiol group is highly reactive under specific conditions, making it an ideal target for site-specific modifications. This dual-motif design allows a target protein to be first purified via the FLAG tag and then precisely modified at the cysteine residue for downstream applications.

Logical Structure of the FLAG-Cys Peptide

The peptide can be understood as having two distinct functional domains: an affinity tag for purification and a reactive site for conjugation.



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Caption: Functional domains of the **FLAG-Cys** peptide.

Quantitative Data Summary

The utility of the **FLAG-Cys** peptide is underpinned by its predictable physicochemical properties. The binding affinity of the FLAG tag is well-documented, and the kinetics of cysteine conjugation are well-characterized for various reagents.

| Property | Value / Range | Significance |
|---|--|--|
| Molecular Weight (FLAG) | ~1013.0 g/mol | Low molecular weight minimizes interference with fusion protein structure and function. |
| Molecular Weight (FLAG-Cys) | ~1116.2 g/mol | Calculated based on the addition of a cysteine residue to the FLAG peptide. |
| Antibody Binding Affinity (Kd) | 90 - 170 nM (for Anti-FLAG M2) | Indicates a strong and specific interaction, enabling efficient capture from complex mixtures like cell lysates. |
| Cysteine Conjugation Yield | Can exceed 95% | High efficiency ensures that a large proportion of the purified protein can be successfully labeled or modified. |
| **Conjugation Rate (k ₂) ** | ~0.5 - 3.2 x 10 ⁵ M ⁻¹ s ⁻¹ | Varies widely with the reagent used (e.g., maleimides, vinylheteroarenes, quinone methides), allowing for rapid reactions. |

Experimental Protocols and Workflows

The dual functionality of the **FLAG-Cys** peptide lends itself to a sequential workflow: first, purification of the tagged protein, followed by its specific modification.

Protocol 1: Affinity Purification of a FLAG-Cys Tagged Protein

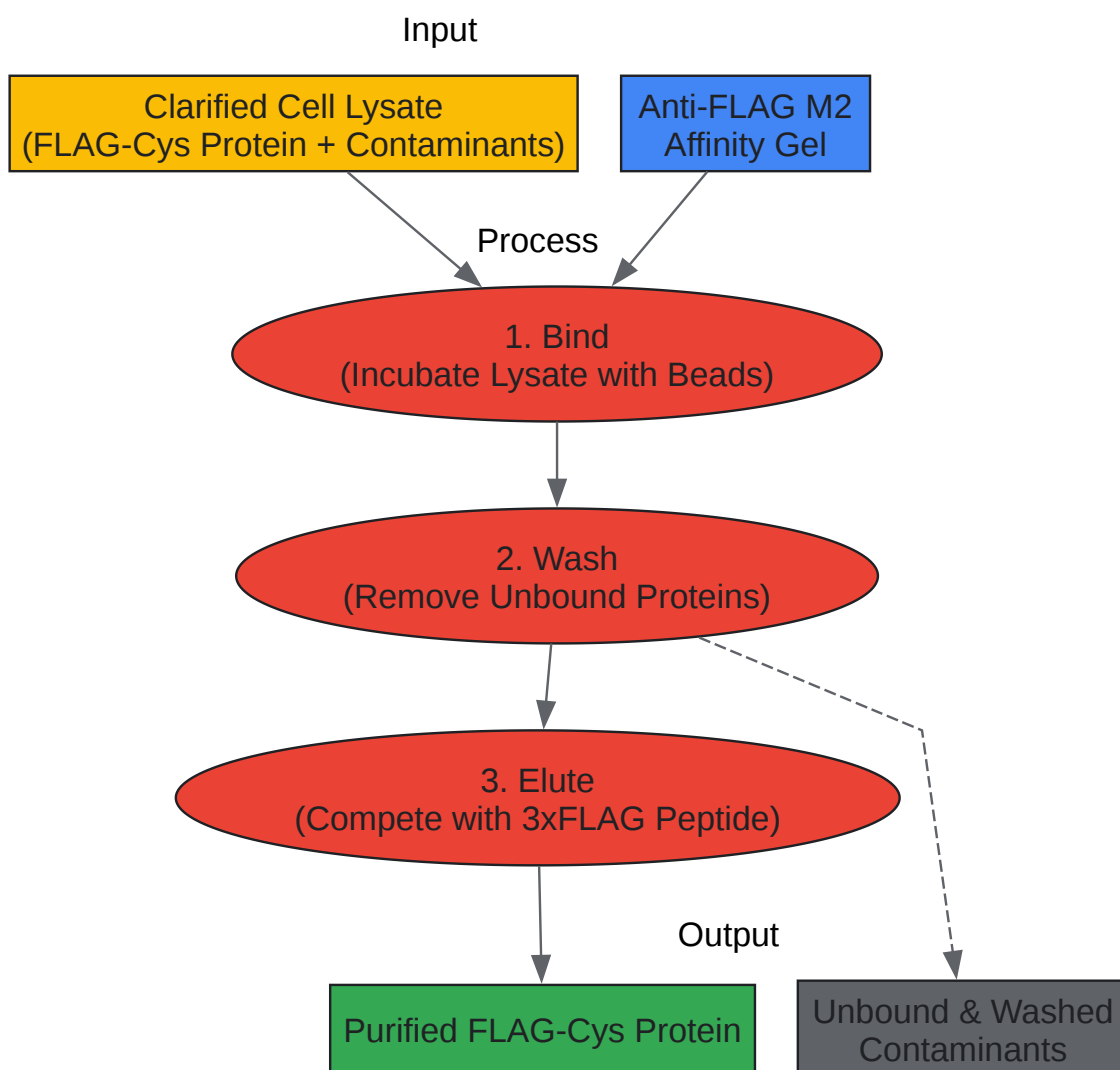
This protocol describes the one-step isolation of a **FLAG-Cys** tagged protein from a cell lysate using anti-FLAG M2 affinity gel.

Materials:

- Cell pellet expressing **FLAG-Cys** tagged protein
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100
- Protease Inhibitor Cocktail
- Wash Buffer (TBS): 50 mM Tris-HCl pH 7.4, 150 mM NaCl
- Elution Buffer: TBS containing 100-150 µg/mL 3xFLAG® peptide
- Anti-FLAG M2 Affinity Gel (e.g., Sigma-Aldrich A2220)

Methodology:

- **Cell Lysis:** Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.
- **Bead Equilibration:** Gently resuspend the anti-FLAG M2 affinity gel. Transfer the required volume of slurry to a microcentrifuge tube. Wash the beads three times with 1 mL of ice-cold TBS, pelleting by gentle centrifugation (e.g., 500 x g for 1 minute) between washes.
- **Binding:** Add the clarified cell lysate from Step 1 to the equilibrated beads. Incubate with gentle end-over-end rotation for 2-4 hours at 4°C.
- **Washing:** Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads three times with 1 mL of ice-cold TBS to remove non-specifically bound proteins.
- **Elution:** After the final wash, add Elution Buffer to the beads. Incubate at 4°C for 30-60 minutes with gentle shaking. Pellet the beads and carefully collect the supernatant, which contains the purified **FLAG-Cys** tagged protein. Repeat elution for maximal recovery.



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Caption: Workflow for affinity purification of **FLAG-Cys** proteins.

Protocol 2: Site-Specific Bioconjugation via Thiol-Maleimide Chemistry

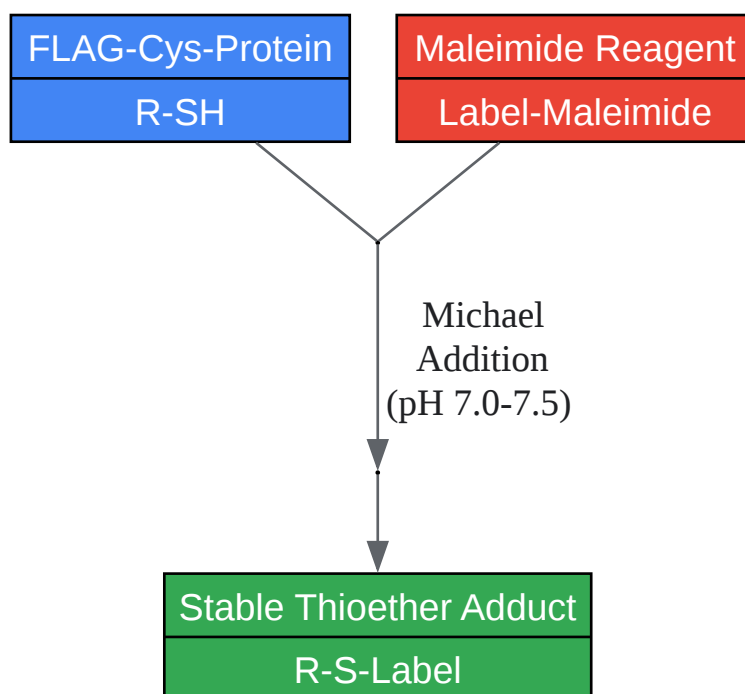
This protocol details the labeling of the purified **FLAG-Cys** peptide's thiol group with a maleimide-functionalized molecule (e.g., a fluorescent dye).

Materials:

- Purified **FLAG-Cys** tagged protein in a thiol-free buffer (e.g., PBS, pH 7.0-7.5)
- Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
- Maleimide-activated molecule (e.g., Maleimide-PEG-Biotin, Fluorescein-5-Maleimide) dissolved in DMSO or DMF
- Degassed reaction buffer (e.g., PBS, pH 7.2)

Methodology:

- Reduction of Thiol (If Necessary): The cysteine thiol must be in a reduced state. If disulfide bonds may have formed, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. Note: Do not use DTT or β -mercaptoethanol as they contain free thiols that will react with the maleimide.
- Prepare Maleimide Reagent: Dissolve the maleimide-activated molecule in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution. The reaction should be performed in a degassed buffer at pH 7.0-7.5.
- Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
- Purification of Conjugate: Remove excess, unreacted maleimide reagent using size-exclusion chromatography (desalting column) or dialysis. The final product is the site-specifically labeled protein.



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Caption: Thiol-maleimide reaction for cysteine conjugation.

Conclusion

The **FLAG-Cys** peptide is a versatile and robust tool for modern protein science. By providing two orthogonal functionalities on a single, small tag, it streamlines complex experimental workflows. Researchers can leverage the high specificity of the FLAG system for efficient purification and then utilize the unique reactivity of the cysteine residue for precise, site-specific labeling, immobilization, or conjugation to other molecules of interest. This dual capability makes the **FLAG-Cys** system an invaluable asset for creating well-defined protein conjugates for applications ranging from high-resolution imaging to the development of novel biotherapeutics.

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